molecular formula C21H19N3O2S B11357285 2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B11357285
M. Wt: 377.5 g/mol
InChI Key: DLRASYMSRKMGOT-UHFFFAOYSA-N
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Description

2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is an organic compound with a complex structure that includes a pyrimidine ring, phenyl groups, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the phenyl and sulfanyl groups. Common reagents used in the synthesis include 4-methylphenol, ethyl bromide, and thiourea. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction cascades, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 1-[2-(4-methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole

Uniqueness

2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

2-[2-(4-methylphenoxy)ethylsulfanyl]-4-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C21H19N3O2S/c1-14-3-7-16(8-4-14)19-18(13-22)20(25)24-21(23-19)27-12-11-26-17-9-5-15(2)6-10-17/h3-10H,11-12H2,1-2H3,(H,23,24,25)

InChI Key

DLRASYMSRKMGOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCCOC3=CC=C(C=C3)C)C#N

Origin of Product

United States

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